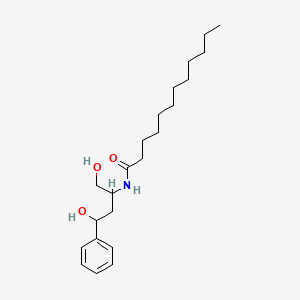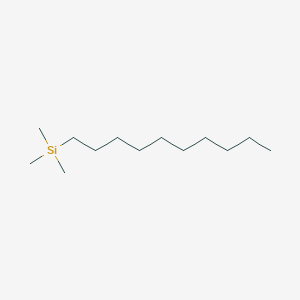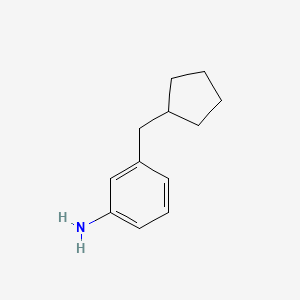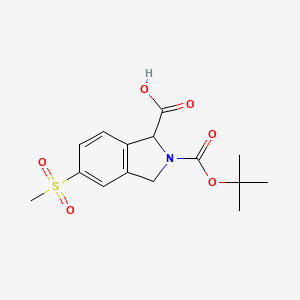
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide is a complex organic compound with a molecular formula of C22H37NO3 It is known for its unique structure, which includes a phenyl group, two hydroxyl groups, and a dodecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxy-4-phenylbutane, which is then reacted with dodecanoyl chloride in the presence of a base such as triethylamine to form the desired amide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 1,4-diketone or 1,4-dicarboxylic acid derivatives.
Reduction: Formation of N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide involves its interaction with specific molecular targets and pathways. It is known to act as a ceramide transporter (CERT) antagonist, inhibiting the conversion of ceramide to sphingomyelin by blocking CERT-mediated ceramide transport from the endoplasmic reticulum to the Golgi apparatus . This inhibition can affect various cellular processes, including apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide
- N-(1,4-Dihydroxy-4-phenylbutan-2-yl)hexadecanamide
- Moexipril Related Compound G
Uniqueness
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide is unique due to its specific structure, which allows it to selectively inhibit CERT-mediated ceramide transport without affecting other pathways. This selectivity makes it a valuable tool in studying ceramide metabolism and its role in various diseases.
Propriétés
IUPAC Name |
N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)



![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)


![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)
![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)



